N-(4-ethynylphenyl)-2-methylbenzamide

Description

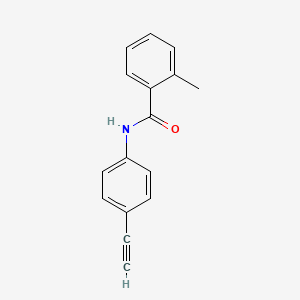

N-(4-ethynylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to an aromatic amine substituted with an ethynyl (–C≡CH) group at the para position. This compound combines the structural rigidity of the benzamide core with the reactive ethynyl moiety, which is known for its utility in click chemistry, cross-coupling reactions, and applications in materials science .

Properties

IUPAC Name |

N-(4-ethynylphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-3-13-8-10-14(11-9-13)17-16(18)15-7-5-4-6-12(15)2/h1,4-11H,2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHPSJGRENELGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethynylphenyl)-2-methylbenzamide typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions . The general steps are as follows:

Preparation of 4-ethynylphenyl bromide: This can be achieved by bromination of 4-ethynylphenyl.

Sonogashira Coupling: The 4-ethynylphenyl bromide is then coupled with 2-methylbenzamide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethynylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The benzamide core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of saturated benzamide derivatives.

Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(4-ethynylphenyl)-2-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(4-ethynylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The benzamide core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The ethynyl group in this compound is electron-withdrawing due to sp-hybridization, contrasting with electron-donating groups like –OCH₃ in or –CH₃ in . This difference influences reactivity in metal coordination and catalytic cycles.

- Steric Effects : The 2-methyl group on the benzamide ring is a common feature across several derivatives, providing steric hindrance that may stabilize intermediates in C–H activation reactions .

- Directing Group Utility : While N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide acts as a dual N,O-directing group for γ-C–H functionalization , the ethynylphenyl variant may enable orthogonal reactivity in alkyne-based transformations.

Challenges and Limitations

- Stability : Ethynyl groups are prone to oxidation or polymerization under acidic/oxidizing conditions, necessitating careful handling compared to more stable substituents like –Br or –OCH₃ .

- Synthetic Complexity: Introducing the ethynyl group may require additional steps (e.g., Sonogashira coupling) compared to simpler derivatives synthesized via direct acyl chloride coupling .

Biological Activity

N-(4-ethynylphenyl)-2-methylbenzamide is a compound of interest in various biological studies, particularly for its potential anticancer and antibacterial activities. This article compiles recent findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

The compound features an ethynyl group attached to a phenyl ring, which is further connected to a 2-methylbenzamide moiety. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.

Case Studies and Findings

-

Inhibition of EGFR Pathway :

- A study indicated that compounds with similar structures showed significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers, including non-small cell lung cancer (NSCLC) and breast cancer. The IC50 values for related compounds ranged from 6.20 to 12.20 μM against A549 and MCF-7 cell lines, suggesting that this compound may exhibit comparable activity .

- Mechanistic Insights :

Antibacterial Activity

In addition to anticancer properties, this compound has demonstrated antibacterial activity against various strains of bacteria.

Efficacy Against Resistant Strains

- In Vitro Studies :

- Mechanism of Action :

Comparative Biological Activity Table

| Activity Type | Target Organism/Cell Line | IC50/MIC (μM/mg) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 6.20 - 12.20 | EGFR inhibition |

| Anticancer | MCF-7 (Breast Cancer) | 10.40 - 12.20 | EGFR inhibition |

| Antibacterial | ESBL-producing E. coli | 10 - 50 | Inhibition of β-lactamase activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.